



Detecting pAKT Inhibition by Tersolisib: A Detailed Western Blot Protocol

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Compound of Interest					
Compound Name:	Tersolisib				
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For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for detecting the phosphorylation status of AKT (Protein Kinase B) at Serine 473 (pAKT) in cultured cells following treatment with **Tersolisib**, a PI3Kα inhibitor. The protocol details cell culture and treatment, protein extraction, quantification, and the subsequent Western blot analysis. Adherence to this protocol will enable researchers to reliably assess the inhibitory effect of **Tersolisib** on the PI3K/AKT signaling pathway.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a common feature in many cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3] **Tersolisib** (formerly STX-478) is a potent and selective inhibitor of the PI3Kα isoform, making it a promising therapeutic agent for cancers with PIK3CA mutations.[4]

A key downstream effector of PI3K is AKT. Upon PI3K activation, AKT is recruited to the cell membrane and phosphorylated at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[5] This dual phosphorylation leads to the full activation of AKT, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation. By inhibiting PI3K α , **Tersolisib** is expected to decrease the levels of phosphorylated AKT (pAKT).



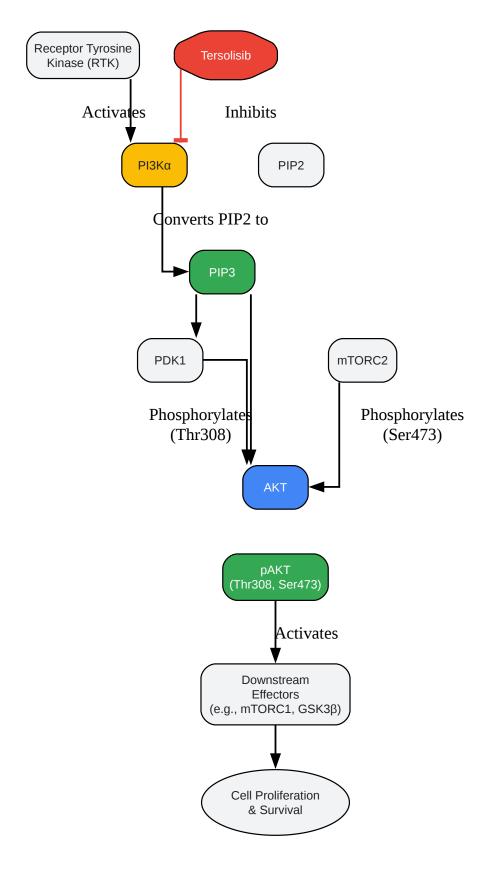


Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate. This protocol specifically focuses on the detection of pAKT (Ser473) to assess the pharmacodynamic effects of **Tersolisib**.

Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by **Tersolisib**.





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Caption: PI3K/AKT signaling pathway and the inhibitory action of **Tersolisib**.



Experimental Protocol

This protocol is designed for cultured cells and can be adapted for different cell lines. Optimization of cell seeding density, treatment duration, and antibody concentrations may be necessary.

Materials and Reagents

- Cell Culture: Appropriate cell line (e.g., breast cancer cell lines with PIK3CA mutations), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
- Tersolisib Treatment: Tersolisib stock solution (in DMSO), DMSO (vehicle control).
- Protein Extraction:
 - Ice-cold Phosphate Buffered Saline (PBS).
 - Lysis Buffer: RIPA buffer is commonly used, but for phosphoproteins, a buffer with strong denaturing agents like SDS can be beneficial to inactivate phosphatases quickly. A recommended lysis buffer is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.
 - Protease Inhibitor Cocktail (100X).
 - Phosphatase Inhibitor Cocktail 2 & 3 (100X).
- Protein Quantification: BCA Protein Assay Kit.
- Western Blotting:
 - 4x Laemmli sample buffer.
 - SDS-PAGE gels (e.g., 10% polyacrylamide).
 - Pre-stained protein ladder.
 - PVDF or nitrocellulose membranes.
 - Transfer buffer.

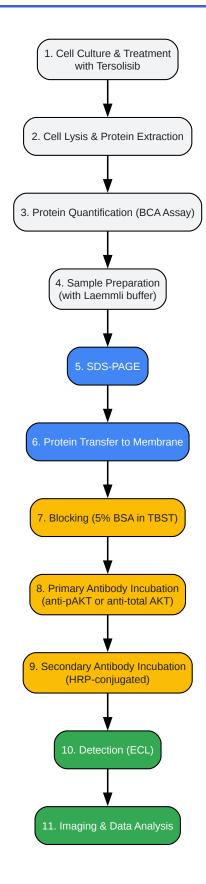


- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween
 20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
- Primary Antibodies:
 - Rabbit anti-pAKT (Ser473) antibody (e.g., 1:1000 dilution).
 - Rabbit anti-total AKT antibody (e.g., 1:1000 dilution).
 - Loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution).
- Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution).
- Wash Buffer: TBST.
- Chemiluminescent substrate (ECL).
- Imaging system.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol.





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Caption: Western blot workflow for pAKT analysis after **Tersolisib** treatment.



Step-by-Step Methodology

- 1. Cell Culture and Treatment
- Seed cells in appropriate culture dishes and grow to 70-80% confluency.
- Prepare serial dilutions of Tersolisib in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest Tersolisib treatment.
- Treat cells with varying concentrations of **Tersolisib** (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). A 2-hour treatment is often sufficient to observe pAKT inhibition.
- 2. Protein Extraction
- After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
- Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant containing the protein extract and transfer to a new tube.
- 3. Protein Quantification
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- 4. Sample Preparation
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.



- Boil the samples at 95-100°C for 5 minutes.
- Samples can be stored at -20°C or used immediately.

5. SDS-PAGE

- Load equal amounts of protein (e.g., 20-30 μg) per lane onto a 10% SDS-polyacrylamide gel.
- Include a pre-stained protein ladder to monitor protein separation.
- Run the gel at 100-120V until the dye front reaches the bottom.
- 6. Protein Transfer
- Transfer the separated proteins from the gel to a PVDF membrane.
- Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.

7. Immunoblotting

- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Detection

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for the recommended time.



- Capture the chemiluminescent signal using an appropriate imaging system.
- 9. Stripping and Re-probing for Total AKT and Loading Control
- To normalize the pAKT signal, the membrane should be stripped and re-probed for total AKT and a loading control (e.g., β-actin or GAPDH).
- Wash the membrane in TBST.
- Incubate the membrane in a stripping buffer if necessary (follow manufacturer's protocol or a standard lab protocol).
- Wash the membrane extensively with TBST.
- Block the membrane again with 5% BSA in TBST for 1 hour.
- Incubate with a primary antibody against total AKT overnight at 4°C.
- Repeat the washing, secondary antibody incubation, and detection steps as described above.
- Repeat the stripping and re-probing process for the loading control antibody.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ).

Table 1: Densitometry Analysis of pAKT and Total AKT Levels



Treatment Group (Tersolisib Conc.)	pAKT (Ser473) Intensity	Total AKT Intensity	Loading Control Intensity (e.g., β- actin)	Normalized pAKT (pAKT / Total AKT)	Fold Change vs. Control
Vehicle Control (0 nM)	1.0				
1 nM	_	_			
10 nM	_				
100 nM	_				
1000 nM	_				

Table 2: IC50 Calculation for pAKT Inhibition

Parameter	Value	
IC50 (nM)		

The IC50 value can be calculated by plotting the normalized pAKT values against the log of the **Tersolisib** concentration and fitting the data to a dose-response curve.

Troubleshooting

For common Western blot issues such as no signal, weak signal, or high background, refer to standard troubleshooting guides. Key considerations for phosphoprotein detection include:

- Always use phosphatase inhibitors during protein extraction.
- Keep samples on ice at all times to minimize phosphatase activity.
- Use BSA for blocking instead of non-fat dry milk.
- Ensure sufficient protein is loaded, especially for low-abundance phosphoproteins.



Optimize primary and secondary antibody concentrations.

By following this detailed protocol, researchers can effectively evaluate the inhibitory activity of **Tersolisib** on the PI3K/AKT signaling pathway, providing valuable insights for preclinical and clinical drug development.

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